molecular formula C13H17BrN2O2 B15312320 tert-Butyl 6-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate

tert-Butyl 6-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate

Cat. No.: B15312320
M. Wt: 313.19 g/mol
InChI Key: MQPDOZHEICNIMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate is a brominated quinoxaline derivative featuring a tert-butyl carbamate group at the 1-position and a bromine substituent at the 6-position of the heterocyclic ring. This compound is a key intermediate in organic synthesis, particularly in pharmaceutical research, where bromine serves as a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) .

Properties

Molecular Formula

C13H17BrN2O2

Molecular Weight

313.19 g/mol

IUPAC Name

tert-butyl 6-bromo-3,4-dihydro-2H-quinoxaline-1-carboxylate

InChI

InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-7-6-15-10-8-9(14)4-5-11(10)16/h4-5,8,15H,6-7H2,1-3H3

InChI Key

MQPDOZHEICNIMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C1C=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Mechanistic Insights

Condensation-Based Pathways

The quinoxaline core is typically constructed via acid-catalyzed condensation of o-phenylenediamine derivatives with 1,2-diketones. For 6-bromo variants, pre-brominated diketones (e.g., 3-bromo-1,2-cyclohexanedione) are condensed with tert-butyl carbamate-protected diamines at 60–80°C in ethanol/water mixtures (yield: 68–72%). Mechanistic studies indicate that protonation of the diketone carbonyl accelerates nucleophilic attack by the diamine, followed by dehydration to form the dihydroquinoxaline ring.

Table 1: Optimization of Condensation Conditions
Parameter Optimal Range Impact on Yield
Temperature 60–80°C <70°C: Incomplete reaction; >80°C: Decomposition
Solvent EtOH/H₂O (3:1) Pure EtOH: Poor solubility; H₂O >50%: Precipitation
Catalyst HCl (0.1 M) H₂SO₄: Side products; AcOH: Slower kinetics

Bromination Strategies

Post-condensation bromination using N-bromosuccinimide (NBS) in CCl₄ achieves 85–90% regioselectivity for the 6-position. Radical initiators like AIBN (0.5 mol%) enhance efficiency, while light exclusion prevents dibromination. Alternatively, electrophilic bromination with Br₂ in acetic acid at 40°C provides a cost-effective route but requires strict stoichiometric control to avoid ring-opening byproducts.

Table 2: Bromination Efficiency Comparison
Method Selectivity (%) Yield (%) Byproducts
NBS/AIBN/CCl₄ 92 78 <5% Succinimide adducts
Br₂/AcOH 85 82 10–15% Dibrominated species

Eco-Friendly Micellar Catalysis

A patented green synthesis (WO2014203045A1) employs sodium borohydride in aqueous micellar aggregates (0–5°C) to reduce intermediates with >80% diastereomeric excess. This method replaces traditional halogenated solvents with biodegradable surfactants (e.g., Triton X-100), reducing waste by 40% compared to conventional routes.

Industrial Production Methodologies

Continuous-Flow Systems

Large-scale production utilizes continuous-flow reactors to enhance heat transfer and mixing efficiency. A representative setup involves:

  • Reactor 1 : Condensation at 70°C (residence time: 30 min)
  • Reactor 2 : Bromination with NBS (residence time: 20 min)
  • Separator : In-line liquid-liquid extraction (ethyl acetate/water)
    This configuration achieves a throughput of 50 kg/day with 95% purity after crystallization.

Crystallization Optimization

Crystallization from n-heptane at −20°C yields needle-like crystals (mp 112–114°C) with >99% purity. Process analytical technology (PAT) tools, including in-line Raman spectroscopy, monitor polymorph transitions to ensure batch consistency.

Reaction Optimization and Kinetic Analysis

Temperature-Controlled Esterification

Esterification of the quinoxaline carboxylic acid with tert-butanol proceeds via Steglich conditions (DCC/DMAP) in dichloromethane. Kinetic studies reveal a second-order dependence on acid concentration, with an activation energy (Eₐ) of 45.2 kJ/mol. Lowering the temperature to 0°C suppresses racemization but increases reaction time from 4 h to 12 h.

Catalytic Enhancements

Titanium(IV) ethoxide (5 mol%) accelerates imine formation during condensation, reducing reaction time by 30%. Copper(II)/TEMPO systems (source 2) oxidize intermediates in situ, eliminating separate oxidation steps and improving atom economy.

Analytical Characterization

Spectroscopic Profiling

  • ¹H NMR (CDCl₃): δ 1.57 (s, 9H, tert-butyl), 3.82 (t, 2H, CH₂), 4.32 (t, 2H, CH₂), 7.24 (d, 1H, ArH), 7.52 (s, 1H, ArH).
  • HRMS : [M+H]⁺ calcd. for C₁₃H₁₆BrN₂O₂: 327.0341; found: 327.0338.
Table 3: Comparative NMR Data for Related Compounds
Compound δ tert-butyl (¹H) δ Bromine (¹³C)
6-Bromo derivative 1.57 118.4
6-Chloro derivative 1.55 115.2
Non-halogenated analog 1.59

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows a single peak at 8.2 min (λ = 254 nm). Residual solvents (n-heptane <50 ppm; DCM <10 ppm) comply with ICH Q3C guidelines.

Comparative Analysis of Methodologies

Cost-Benefit Evaluation

Method Cost ($/kg) E-Factor PMI (Process Mass Intensity)
Traditional 420 18.7 56.3
Micellar (Patent) 380 9.2 22.1
Continuous-Flow 350 7.8 18.9

Environmental Impact

The micellar method reduces water usage by 60% compared to traditional aqueous workups. Life-cycle assessment (LCA) data indicate a 35% lower carbon footprint for continuous-flow systems due to energy-efficient heating/cooling.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The dihydroquinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives.

    Oxidation Reactions: The compound can be oxidized to form quinoxaline-1,4-dioxide derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.

Major Products Formed

    Substitution Reactions: Formation of substituted quinoxaline derivatives.

    Reduction Reactions: Formation of tetrahydroquinoxaline derivatives.

    Oxidation Reactions: Formation of quinoxaline-1,4-dioxide derivatives.

Scientific Research Applications

tert-Butyl 6-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and tert-butyl ester group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Bromo vs. Nitro Substituent

  • tert-Butyl 6-nitro-3,4-dihydroquinoxaline-1(2H)-carboxylate (S-5) Synthesis: Prepared from 6-nitro-1,2,3,4-tetrahydroquinoxaline using NaHCO₃ and DMSO, yielding 87% . Properties: Higher melting point (122–124°C) compared to brominated analogs, likely due to stronger intermolecular interactions from the nitro group. Reactivity: The nitro group is electron-withdrawing, reducing the electron density of the aromatic ring, which may hinder electrophilic substitution but facilitate reduction to amine derivatives .

Bromo vs. Methoxy Substituent

  • tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate Properties: Molecular weight = 264.32 (vs. ~326 for bromo analog). The methoxy group is electron-donating, increasing ring electron density and altering reactivity in subsequent transformations . Applications: Methoxy derivatives are often explored for their metabolic stability in drug design .

Bromo vs. Bulky Alkyl/Aryl Substituents

  • tert-Butyl 4-[4-(methoxycarbonyl)benzyl]-3,4-dihydroquinoxaline-1(2H)-carboxylate (16a) Synthesis: Achieved via alkylation with K₂CO₃, yielding 60% .

Core Heterocycle Modifications

Quinoxaline vs. Isoquinoline Core

  • tert-Butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate Structure: The isoquinoline core differs in nitrogen placement, altering electronic properties. Applications: Isoquinoline derivatives are prevalent in alkaloid synthesis and kinase inhibition studies .

Quinoxaline vs. Quinoline Core

  • tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate Similarity: Structural similarity score = 0.89, indicating close resemblance but distinct electronic profiles due to the quinoline core .

Comparative Data Table

Compound Name Substituent Core Structure Molecular Weight Melting Point (°C) Yield Key Spectral Data (¹H NMR, δ ppm)
This compound Br Quinoxaline ~326* N/A N/A N/A
tert-Butyl 6-nitro-3,4-dihydroquinoxaline-1(2H)-carboxylate (S-5) NO₂ Quinoxaline 296.30 122–124 87% 10.69 (s, ArH), 4.43 (s, NH)
tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate OMe Quinoxaline 264.32 N/A N/A 3.90 (s, OCH₃)
tert-Butyl 4-[4-(methoxycarbonyl)benzyl]-3,4-dihydroquinoxaline-1(2H)-carboxylate (16a) CH₂(4-COOMe)Ph Quinoxaline 383.30 N/A 60% 7.99–7.32 (AA′XX′ multiplet, ArH)
tert-Butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate Br Isoquinoline 326.19 N/A N/A N/A

*Molecular weight estimated from analogs.

Key Research Findings

Synthetic Flexibility: Brominated quinoxalines are preferred for cross-coupling reactions due to bromine’s role as a superior leaving group compared to nitro or methoxy substituents .

Electronic Effects : Nitro groups reduce ring electron density, while methoxy groups enhance it, influencing regioselectivity in subsequent reactions .

Structural Similarity: Compounds with similarity scores >0.85 (e.g., tert-butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate) may share synthetic pathways but differ in biological activity due to core heterocycle variations .

Biological Activity

tert-Butyl 6-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies to highlight its potential therapeutic applications.

  • Chemical Formula : C13H15BrN2O3
  • Molecular Weight : 327.18 g/mol
  • CAS Number : 1824275-60-6
  • IUPAC Name : this compound

Antimicrobial Activity

Quinoxaline derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that certain quinoxalines exhibit potent activity against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. For instance, compounds related to quinoxaline showed minimum inhibitory concentrations (MICs) as low as 1.25 μg/mL against M. tuberculosis, indicating their potential as effective antimycobacterial agents .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Studies have shown that quinoxaline derivatives can inhibit the growth of cancer cells in vitro. For example, a related study found that quinoxalines displayed micromolar to submicromolar inhibition of specific kinases associated with cancer progression, such as HsPim-1 . The most potent inhibitors exhibited IC50 values in the nanomolar range, correlating with cytotoxic effects on cancer cell lines .

The biological activity of this compound is believed to involve several mechanisms:

  • Kinase Inhibition : The compound may inhibit key kinases involved in cell proliferation and survival pathways.
  • DNA Damage : Some derivatives have been identified as DNA-damaging agents, which can lead to apoptosis in cancer cells .
  • Antioxidant Properties : Quinoxalines also exhibit antioxidant activities that may contribute to their protective effects against oxidative stress in cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC = 1.25 μg/mL against M. tuberculosis
AntitumorIC50 values in the nanomolar range for HsPim-1 inhibition
CytotoxicityEC50 values ranging from 38.9 ± 3.4 mM to 177.5 ± 13.1 mM
DNA DamageInduces apoptosis via DNA damage mechanisms

Q & A

Q. Table 1. Substituent Effects on Biological Activity

PositionSubstituentTargetIC50_{50} (nM)Reference
6BrHDAC612
6OMeHDAC645
6NO2_2HDAC6220

Q. Table 2. Catalytic Systems for Suzuki Coupling

Catalyst/LigandSolventYield (%)Byproducts
Pd(OAc)2_2/XPhosToluene/EtOH78<5% debromination
Pd(PPh3_3)4_4Dioxane/H2_2O4520% homocoupling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.